

# Unlocking Synthetic Potential: A Technical Guide to 1,3,3,5-Tetrachloropentane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1,3,3,5-Tetrachloropentane**

Cat. No.: **B14692985**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **1,3,3,5-tetrachloropentane**, a halogenated alkane with significant, yet largely untapped, potential as a versatile chemical intermediate. While direct research applications of this specific isomer are not extensively documented, its structure suggests a range of possible transformations valuable in organic synthesis and drug discovery. This document outlines its fundamental properties, a representative synthesis protocol, and prospective research applications, offering a roadmap for its utilization in the laboratory.

## Core Properties and Spectroscopic Data

**1,3,3,5-Tetrachloropentane** (CAS No. 24616-07-7) is a chlorinated hydrocarbon with the molecular formula  $C_5H_8Cl_4$  and a molecular weight of approximately 209.93 g/mol. [1] Its structure, featuring primary and tertiary chloro-substituents, offers multiple reactive sites for chemical modification. A summary of its key physical and computed properties is presented in Table 1.

Table 1: Physicochemical Properties of **1,3,3,5-Tetrachloropentane**

Property	Value	Reference
CAS Number	24616-07-7	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>8</sub> Cl <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	209.93 g/mol	<a href="#">[1]</a>
XLogP3	3.3	<a href="#">[1]</a>
Hydrogen Bond Donor Count	0	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	0	<a href="#">[1]</a>
Rotatable Bond Count	4	<a href="#">[1]</a>
Exact Mass	209.935061 u	<a href="#">[1]</a>

Spectroscopic analysis is crucial for the characterization of **1,3,3,5-tetrachloropentane**. While a publicly available, fully detailed spectrum is limited, data from various sources and computational predictions allow for the compilation of expected spectral characteristics.

Table 2: Predicted Spectroscopic Data for **1,3,3,5-Tetrachloropentane**

13C NMR	Predicted Chemical Shift (ppm)	Mass Spectrometry	Predicted m/z
C1	~45-50	[M-Cl] <sup>+</sup>	175
C2	~35-40	[M-CH <sub>2</sub> Cl] <sup>+</sup>	161
C3	~85-95	[C <sub>4</sub> H <sub>6</sub> Cl <sub>2</sub> ] <sup>+</sup>	125
C4	~50-55	[C <sub>2</sub> H <sub>3</sub> Cl <sub>2</sub> ] <sup>+</sup>	97
C5	~45-50	[C <sub>3</sub> H <sub>5</sub> Cl] <sup>+</sup>	76

Note: The predicted chemical shifts are estimations based on the analysis of similar chlorinated alkanes. Actual experimental values may vary.

# Synthesis of 1,3,3,5-Tetrachloropentane: An Experimental Protocol

The synthesis of **1,3,3,5-tetrachloropentane** can be achieved via the telomerization of ethylene with carbon tetrachloride. This free-radical addition reaction is a well-established method for the formation of carbon-carbon bonds and the introduction of a trichloromethyl group. The following protocol is a representative procedure based on literature precedents for similar reactions.

**Objective:** To synthesize **1,3,3,5-tetrachloropentane** from ethylene and carbon tetrachloride using a suitable radical initiator.

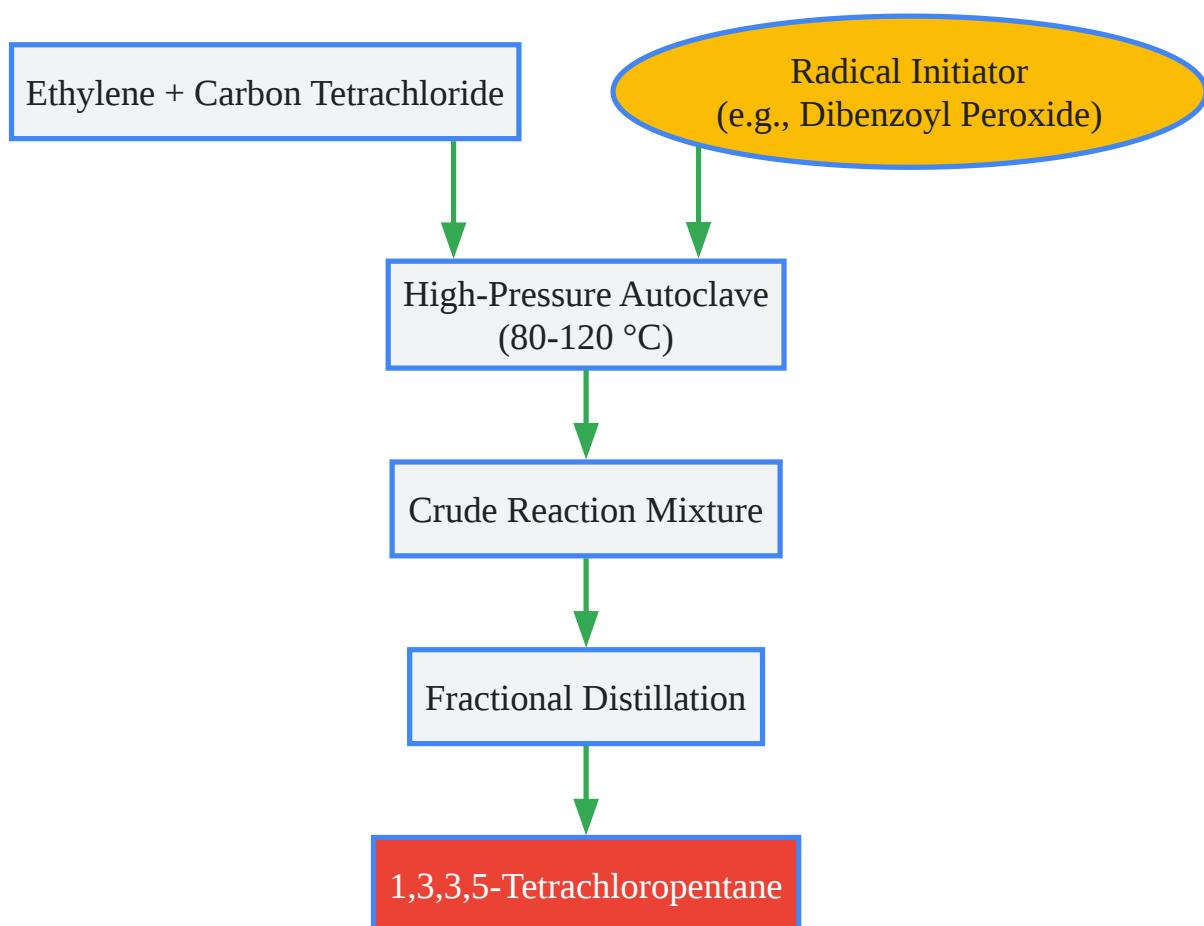
## Materials:

- Carbon tetrachloride ( $\text{CCl}_4$ )
- Ethylene ( $\text{C}_2\text{H}_4$ )
- A radical initiator (e.g., dibenzoyl peroxide)
- An appropriate solvent (if necessary, though  $\text{CCl}_4$  can act as both reactant and solvent)
- High-pressure reaction vessel (autoclave)
- Distillation apparatus
- Standard laboratory glassware

## Procedure:

- **Reaction Setup:** A high-pressure autoclave is charged with carbon tetrachloride and the radical initiator (e.g., 0.1-1 mol% relative to  $\text{CCl}_4$ ).
- **Purging:** The vessel is sealed and purged with an inert gas, such as nitrogen or argon, to remove oxygen, which can interfere with the radical reaction.

- Introduction of Ethylene: The vessel is cooled, and a measured amount of ethylene gas is introduced to the desired pressure.
- Reaction: The reaction mixture is heated to a temperature sufficient to initiate the decomposition of the radical initiator (typically 80-120 °C) and maintained for several hours with constant stirring. The pressure will decrease as ethylene is consumed.
- Cooling and Depressurization: After the reaction period, the vessel is cooled to room temperature, and any excess ethylene is carefully vented.
- Workup: The crude reaction mixture is transferred to a distillation apparatus.
- Purification: The product, **1,3,3,5-tetrachloropentane**, is isolated from unreacted carbon tetrachloride and higher telomers by fractional distillation under reduced pressure.
- Characterization: The purified product should be characterized by spectroscopic methods (<sup>1</sup>H NMR, <sup>13</sup>C NMR, MS, and IR) to confirm its identity and purity.



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Caption: Synthesis workflow for **1,3,3,5-tetrachloropentane**.

## Potential Research Applications

The chemical structure of **1,3,3,5-tetrachloropentane** provides several avenues for its use as a synthetic intermediate in the development of novel molecules, including potential drug candidates. The presence of multiple chlorine atoms allows for a variety of chemical transformations.

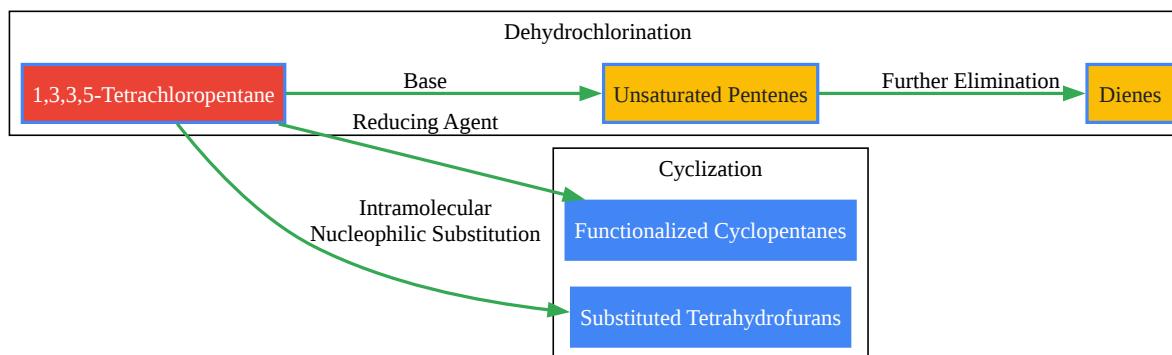
## Precursor to Unsaturated Compounds

The chlorine atoms in **1,3,3,5-tetrachloropentane** can be eliminated through dehydrochlorination reactions to yield various unsaturated pentene derivatives. The regioselectivity of this elimination can potentially be controlled by the choice of base and

reaction conditions, providing access to a range of dienes and chloro-substituted alkenes that are valuable building blocks in organic synthesis.

## Synthesis of Cyclic Compounds

The 1,5-dichloro functionality of the carbon backbone in **1,3,3,5-tetrachloropentane** makes it a promising precursor for the synthesis of five-membered carbocyclic and heterocyclic rings. Intramolecular cyclization reactions, potentially mediated by reducing agents or through nucleophilic substitution, could lead to the formation of substituted cyclopentane or tetrahydrofuran derivatives. These ring systems are common motifs in biologically active molecules.



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Caption: Potential synthetic pathways from **1,3,3,5-tetrachloropentane**.

## Platform for Functional Group Interconversion

The chlorine atoms can serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups, such as azides, amines, thiols, and cyanides. This would transform the simple chlorinated alkane into a highly functionalized scaffold suitable for further elaboration in multi-step syntheses, including those relevant to drug development programs.

## Conclusion

While **1,3,3,5-tetrachloropentane** is not yet a widely utilized chemical, its structural features and the reactivity of its carbon-chlorine bonds suggest considerable potential as a versatile building block in organic synthesis. The synthetic protocol outlined, along with the proposed research applications, provides a foundation for scientists and researchers to explore the utility of this compound in the creation of novel and complex molecules. Further investigation into its reactivity and the development of stereoselective transformations will undoubtedly unlock its full potential in synthetic chemistry and drug discovery.

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## References

- 1. 1,3,3,5-Tetrachloropentane | C5H8Cl4 | CID 12518324 - PubChem  
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